(2E)-6-(4-propoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-6-[(4-PROPOXYPHENYL)METHYL]-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that combines a thiazolo-triazine core with propoxyphenyl and trimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-[(4-PROPOXYPHENYL)METHYL]-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the propoxyphenyl and trimethoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and reagents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-[(4-PROPOXYPHENYL)METHYL]-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-6-[(4-PROPOXYPHENYL)METHYL]-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-6-[(4-PROPOXYPHENYL)METHYL]-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
Compared to these similar compounds, (2E)-6-[(4-PROPOXYPHENYL)METHYL]-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE stands out due to its unique thiazolo-triazine core and the combination of propoxyphenyl and trimethoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25N3O6S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(2E)-6-[(4-propoxyphenyl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H25N3O6S/c1-5-10-34-17-8-6-15(7-9-17)11-18-23(29)26-25-28(27-18)24(30)21(35-25)14-16-12-19(31-2)22(33-4)20(13-16)32-3/h6-9,12-14H,5,10-11H2,1-4H3/b21-14+ |
InChI Key |
SEGCCFKJXRCWPV-KGENOOAVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)SC3=NC2=O |
Origin of Product |
United States |
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